4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9ClFNO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, fluorophenyl, and sulfamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Scientific Research Applications
4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism by which 4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but lacks the fluorophenyl group.
4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid: Similar but with a chlorophenyl group instead of a fluorophenyl group.
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid: Similar but with a methylphenyl group instead of a fluorophenyl group
Uniqueness
The presence of the fluorophenyl group in 4-Chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-[(2-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-9-6-5-8(13(17)18)7-12(9)21(19,20)16-11-4-2-1-3-10(11)15/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTGAXOCULBQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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